molecular formula C18H18Cl2N2O3S B3480383 N~2~-benzyl-N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

Cat. No.: B3480383
M. Wt: 413.3 g/mol
InChI Key: MQBYIKWJGQCHQR-UHFFFAOYSA-N
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Description

N~2~-benzyl-N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is a complex organic compound characterized by its unique structural features, including a benzyl group, a cyclopropyl group, and a sulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The initial step involves the formation of the glycinamide backbone through the reaction of glycine with an appropriate amine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

N~2~-benzyl-N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N2-benzyl-N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The sulfonyl group is known to play a crucial role in its biological activity, potentially through the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N-cyclopropyl-N~2~-[(2,4-dichlorophenyl)sulfonyl]glycinamide
  • N~2~-benzyl-N-cyclopropyl-N~2~-[(3,5-dichlorophenyl)sulfonyl]glycinamide

Uniqueness

N~2~-benzyl-N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c19-14-6-9-16(20)17(10-14)26(24,25)22(11-13-4-2-1-3-5-13)12-18(23)21-15-7-8-15/h1-6,9-10,15H,7-8,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBYIKWJGQCHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-benzyl-N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

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